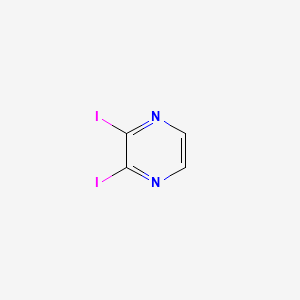

2,3-Diiodopyrazine

Descripción

Historical Trajectory and Evolution of Research on Dihalogenated Pyrazines

The study of pyrazines has a rich history, with early research focusing on their natural occurrence and basic chemical properties. The introduction of halogens onto the pyrazine (B50134) scaffold marked a significant advancement, transforming these heterocycles into more reactive and versatile intermediates. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, starting in the latter half of the 20th century, revolutionized the use of aryl and heteroaryl halides. These reactions enabled the efficient formation of carbon-carbon and carbon-heteroatom bonds, making dihalogenated pyrazines, including the 2,3-diiodopyrazine isomer, valuable precursors for creating complex organic molecules. While specific historical milestones for this compound itself are not extensively documented in isolation, its utility is understood within the broader context of advancements in organohalogen chemistry and catalysis, which have increasingly focused on precise control over regioselectivity and functional group tolerance in the synthesis of intricate molecular frameworks.

Strategic Importance within Heterocyclic Chemistry

In the realm of heterocyclic chemistry, diiodinated pyrazines, such as this compound, hold strategic importance as bifunctional building blocks. The carbon-iodine bond is known for its high reactivity in various palladium-catalyzed cross-coupling reactions, allowing for sequential or simultaneous functionalization at the iodine-bearing positions. The presence of two iodine atoms at the 2 and 3 positions of the pyrazine ring offers specific steric and electronic environments that can influence reaction outcomes and enable the synthesis of uniquely substituted pyrazine derivatives. These derivatives can serve as key intermediates in the development of novel pharmaceuticals, agrochemicals, and functional materials, leveraging the inherent properties of the pyrazine core, such as its electron-deficient nature and potential for hydrogen bonding. The ability to introduce diverse organic fragments via cross-coupling makes this compound a valuable tool for molecular design and synthesis.

Delineation of Key Research Avenues and Objectives

Research involving this compound primarily focuses on its application as a synthetic intermediate for constructing more complex molecular structures and exploring its reactivity profile. Key research avenues include:

Synthesis of Functionalized Heterocycles and Materials: A significant objective is the use of this compound in coupling reactions to create novel heterocyclic systems with potential applications in materials science. For instance, its participation in reactions leading to dithiole-2-thione derivatives has been explored, aiming to incorporate pyrazine moieties into π-conjugated systems.

Exploration of Reactivity and Reaction Limitations: Understanding the scope and limitations of this compound in various synthetic transformations is crucial. Research endeavors include investigating its behavior in different cross-coupling protocols and identifying conditions under which desired functionalizations occur or are hindered, thereby mapping its synthetic utility.

Development of Novel Molecular Architectures: The compound serves as a scaffold for building complex molecules where the pyrazine unit is integrated into larger frameworks. This can involve sequential coupling reactions to introduce different substituents at the 2 and 3 positions, leading to diverse molecular architectures with tailored electronic or structural properties.

Research Findings and Applications

The research involving this compound, though specific examples are limited, highlights its role in targeted synthetic endeavors. A notable application involves its use in the synthesis of dithiole-2-thione derivatives, which are precursors for advanced materials.

In one documented study, this compound was reacted with [Et4N]2[Zn(dmit)2] in the presence of Cu2O to yield dithiole-2-thione 1. This reaction, a form of copper-catalyzed coupling, demonstrated the utility of this compound as a synthon for creating sulfur-rich heterocyclic systems.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| This compound, [Et4N]2[Zn(dmit)2] | Cu2O, solvent, temperature (specifics not detailed) | Dithiole-2-thione 1 | 63% | rsc.org |

Beyond synthetic utility, research also explores the compound's reactivity limitations. In certain reaction conditions, such as with indole (B1671886) under standard reaction protocols, this compound did not lead to the formation of the anticipated product, indicating that its successful application is highly dependent on the specific reaction parameters and the nature of the coupling partners. researchgate.net This underscores the ongoing effort to precisely define the synthetic scope of this diiodinated heterocycle.

Compound List

this compound

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-diiodopyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2I2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGLUBLJWGYLCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315972 | |

| Record name | 2,3-Diiodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-07-4 | |

| Record name | 2,3-Diiodopyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58139-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diiodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diiodopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Diiodopyrazine and Its Precursors

Strategies for Direct Halogenation of Pyrazine (B50134) Scaffolds

Direct iodination of an unactivated pyrazine ring to selectively yield 2,3-diiodopyrazine is a challenging transformation due to the electron-deficient nature of the pyrazine core, which makes it resistant to electrophilic substitution. While direct iodination methods for unsubstituted pyrazine are not extensively documented, electrophilic iodination of electron-rich aromatic compounds is a more common process. Such reactions often employ an iodine source in the presence of an oxidizing agent. For instance, a combination of molecular iodine and an oxidant can generate a more electrophilic iodine species capable of reacting with aromatic systems.

Although a direct and selective synthesis of this compound via this method is not prominently reported, the principles of electrophilic aromatic iodination can be considered. The reaction would likely require harsh conditions and may suffer from a lack of regioselectivity, potentially yielding a mixture of mono- and di-iodinated isomers.

A more common approach for introducing iodine onto a pyrazine ring involves substitution reactions on pre-activated substrates. For example, other dihalopyrazines can serve as precursors for diiodopyrazines through halogen exchange reactions, which will be discussed in a later section.

Deprotonative Metalation Approaches for Regioselective Diiodination

Deprotonative metalation, or lithiation, followed by quenching with an electrophile is a powerful strategy for the regioselective functionalization of heteroaromatic compounds. This approach is particularly useful for π-deficient systems like pyrazine. The use of strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), can deprotonate the pyrazine ring at specific positions. The resulting organolithium species can then be trapped with an electrophile, such as molecular iodine, to introduce an iodine atom.

While the direct deprotonative di-metalation of pyrazine at the 2 and 3 positions to form this compound is not explicitly detailed, related transformations have been reported. For instance, the deprotonative dimetalation of pyrazine has been successfully employed to synthesize 2,5-diiodopyrazine. mdpi.comyoutube.comresearchgate.net This suggests that with careful selection of the base, solvent, and reaction conditions, it might be possible to direct the metalation to the 2,3-positions. The regioselectivity of the deprotonation is influenced by factors such as the nature of the base, the presence of directing groups on the pyrazine ring, and the reaction temperature.

For example, the lithiation of 2-chloropyrazine with LTMP has been shown to occur at the 3-position, which upon quenching with an electrophile, yields 3-substituted-2-chloropyrazines. nii.ac.jp This indicates that a halogen atom can direct the deprotonation to an adjacent position. Therefore, a stepwise approach involving the mono-iodination of pyrazine followed by a directed deprotonation at an adjacent carbon and subsequent iodination could be a viable, albeit indirect, route to this compound.

| Substrate | Base | Electrophile | Product | Reference |

|---|---|---|---|---|

| Pyrazine | LiTMP/ZnCl2·TMEDA | I2 | Iodopyrazine | mdpi.com |

| Pyrazine | Lithium tris(2,2,6,6-tetramethylpiperidino)cadmate | I2 | 2,5-Diiodopyrazine | mdpi.comyoutube.comresearchgate.net |

| 2-Chloropyrazine | LTMP | Various electrophiles | 3-Substituted-2-chloropyrazine | nii.ac.jp |

Transformation Pathways from Alternative Halogenated Pyrazines

A practical and common method for the synthesis of this compound involves the transformation of other readily available 2,3-dihalopyrazines, such as 2,3-dichloropyrazine. This approach typically relies on a Finkelstein-type halogen exchange reaction, where the chloro substituents are replaced by iodo groups.

The synthesis of the precursor, 2,3-dichloropyrazine, is well-established. One route involves the treatment of 3-chloro-pyrazine 1-oxide with phosphorus oxychloride (POCl₃). chemicalbook.com Another method starts from piperazine, which is reacted with phosgene to yield N,N'-bis(chlorocarbonyl)piperazine. Subsequent chlorination of this intermediate furnishes 2,3-dichloropyrazine. google.com

Once 2,3-dichloropyrazine is obtained, it can be converted to this compound by reaction with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent. This halogen exchange is driven by the precipitation of the less soluble sodium or potassium chloride in solvents like acetone or dimethylformamide (DMF).

Reaction Scheme:

Cl-Pyrazine-Cl + 2 NaI → I-Pyrazine-I + 2 NaCl

This method offers a reliable pathway to this compound, leveraging the availability of its chlorinated analog.

Catalytic Synthesis Routes to this compound

While direct catalytic methods for the synthesis of this compound from unsubstituted pyrazine are not extensively reported, the broader field of catalytic C-H activation and halogenation offers potential avenues for future development. Iodine-catalyzed reactions are known for the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyrazines, where iodine acts as a Lewis acid catalyst. nih.govresearchgate.net These reactions, however, typically involve the functionalization of pre-existing pyrazine derivatives rather than the direct iodination of the pyrazine core.

Palladium-catalyzed cross-coupling reactions, which are discussed in the next section, represent a major area of catalytic chemistry involving halogenated pyrazines. However, these are generally used for the functionalization of diiodopyrazine rather than its synthesis.

The development of a direct catalytic C-H iodination of pyrazine that is regioselective for the 2,3-positions would be a significant advancement. Such a method would likely involve a transition metal catalyst that can coordinate to the pyrazine nitrogen atoms and direct the C-H activation and subsequent iodination to the adjacent carbons.

Advanced Functionalization Techniques for this compound Derivatives

This compound is a valuable intermediate for the synthesis of more complex molecules through advanced functionalization techniques, primarily palladium-catalyzed cross-coupling reactions. The two iodine atoms provide reactive handles for the sequential and regioselective introduction of various substituents.

Common cross-coupling reactions that can be employed with this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the diiodopyrazine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of carbon-carbon bonds and the introduction of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This method enables the formation of carbon-nitrogen bonds by coupling the diiodopyrazine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This is a powerful tool for synthesizing aminopyrazine derivatives.

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling the diiodopyrazine with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. youtube.com

Heck Coupling: This reaction forms a new carbon-carbon bond by reacting the diiodopyrazine with an alkene in the presence of a palladium catalyst and a base.

Stille Coupling: This involves the reaction of the diiodopyrazine with an organotin compound, catalyzed by palladium.

These cross-coupling reactions can often be performed sequentially by taking advantage of the potential for differential reactivity of the two iodine atoms, allowing for the synthesis of unsymmetrically substituted 2,3-disubstituted pyrazines. The choice of catalyst, ligand, base, and reaction conditions can influence the selectivity and efficiency of these transformations.

| Reaction | Coupling Partner | Bond Formed | Typical Catalytic System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Ligand, Base |

| Sonogashira | Terminal Alkyne | C-C (alkyne) | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene | C-C (alkene) | Pd catalyst, Base |

| Stille | Organotin Reagent | C-C | Pd catalyst |

Radical Chemistry and Potential Aryne Intermediates of this compound

Radical Chemistry: The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making this compound a potential substrate for radical reactions. Radical reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps lumenlearning.comlibretexts.orglibretexts.orgmasterorganicchemistry.com. In the context of this compound, the C-I bond could be a site for initiation, generating pyrazinyl radicals. These radicals could then participate in propagation steps, such as hydrogen abstraction or addition to unsaturated systems. However, specific research detailing the direct application of this compound in broad radical chemistry is less prevalent compared to its use in cross-coupling reactions. The general principles of radical chemistry, such as the stability of radical intermediates and the selectivity of radical attack, would apply to this system.

Potential Aryne Intermediates: Arynes are highly reactive intermediates characterized by a triple bond within an aromatic ring wikipedia.orgwiley-vch.de. They are typically generated in situ due to their propensity to dimerize or react rapidly with other species. While the formation of arynes from dihaloarenes often involves strong bases and high temperatures for dehydrohalogenation, or other specific precursors, the presence of two iodine atoms on the pyrazine ring might, in principle, allow for the generation of a di-dehydropyrazine species under specific, forcing conditions. However, the literature does not extensively detail the formation or reactivity of aryne intermediates specifically derived from this compound. Research on heterocyclic arynes, such as pyridynes, indicates that their generation and trapping are complex due to the inherent electronic properties of the heterocycle wiley-vch.de. If formed, such an intermediate would be highly electrophilic and prone to cycloaddition or nucleophilic attack.

Insertion Reactions and Functional Group Interconversions

Insertion Reactions: Insertion reactions are a class of organometallic transformations where a ligand inserts into an existing metal-ligand bond within a complex umb.edumugberiagangadharmahavidyalaya.ac.inwikipedia.orgilpi.com. For aryl halides like this compound, a key type of insertion involves the oxidative addition of the metal catalyst (commonly palladium or nickel) into the carbon-iodine bond. This step is crucial for many catalytic cross-coupling reactions. For example, in Suzuki, Stille, or Sonogashira couplings, the palladium catalyst undergoes oxidative addition into the C-I bond of this compound, forming an organopalladium intermediate. This intermediate then participates in transmetallation and reductive elimination to form new carbon-carbon bonds, effectively functionalizing the pyrazine core vulcanchem.comwikipedia.org.

Functional Group Interconversions (FGIs): The iodine atoms on this compound serve as excellent leaving groups and reactive handles for a variety of functional group interconversions, primarily through metal-catalyzed cross-coupling reactions. These reactions allow for the replacement of the iodine atoms with a wide range of organic fragments, thereby transforming the molecule into more complex structures.

Cross-Coupling Reactions: this compound is a valuable substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce aryl or vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, allows for the introduction of alkynyl substituents. rsc.org

Stille Coupling: Reaction with organostannanes provides another route to C-C bond formation.

Heck Reaction: Coupling with alkenes can also be achieved.

These reactions enable the selective replacement of one or both iodine atoms, leading to mono- or di-substituted pyrazines. For instance, sequential cross-coupling reactions can be designed to introduce different substituents at the 2 and 3 positions.

Metal-Halogen Exchange: The iodine atoms can also undergo metal-halogen exchange with organolithium or Grignard reagents. This generates highly reactive organometallic pyrazine species that can then react with various electrophiles, further expanding the scope of functionalization vulcanchem.com.

The ability to readily convert the C-I bonds into C-C or C-heteroatom bonds makes this compound a versatile building block for synthesizing diverse pyrazine derivatives with tailored electronic and structural properties.

Compound Names Mentioned:

| Compound Name |

| This compound |

| Pyrazine |

| 2,3-Diiodopyridine |

| 3-Iodopyridine |

| 2-Chloro-3-iodopyridine |

| 2,6-Diiodopyrazine |

| 2,5-Diiodopyrazine |

| 2-Bromo-5-iodopyrazine |

| 2,5-Dibromopyrazine |

| Benzene |

| Toluene |

| Nitrobenzene |

| Aniline |

| Phenol |

| Acetanilide |

| 4-Nitroaniline |

| 1,3,5-Trimethylbenzene |

| Mesitylene |

| Ethyl fluoride |

| Boron trifluoride |

| 1,2,3-Triiodobenzene |

| Arylacetylene |

| Diphenylacetylene |

| Meta-terphenylacetylene |

| Methyl iodide |

Data Table: Representative Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Conditions (General) | Product Type (Example) | Yield Range | References |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) or Pd(II) catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) | Solvent (e.g., Toluene, Dioxane, THF), Heat (e.g., 80-110°C) | 2-Aryl/Vinyl-3-iodopyrazine, 2,3-Di(aryl/vinyl)pyrazine | Moderate to High | vulcanchem.comwikipedia.org |

| Sonogashira | Terminal Alkyne | Pd(0)/Pd(II) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Solvent (e.g., THF, DMF), Ambient to Moderate Temperature | 2-Alkynyl-3-iodopyrazine, 2,3-Di(alkynyl)pyrazine | Moderate to High | vulcanchem.comrsc.org |

| Stille | Organostannane | Pd(0) or Pd(II) catalyst | Solvent (e.g., Toluene, DMF), Heat | 2-Alkyl/Aryl/Vinyl-3-iodopyrazine, 2,3-Di(alkyl/aryl/vinyl)pyrazine | Moderate | vulcanchem.com |

| Heck | Alkene | Pd(0) or Pd(II) catalyst, Base | Solvent (e.g., DMF, Acetonitrile), Heat | 2-Alkenyl-3-iodopyrazine | Moderate | vulcanchem.com |

Note: Specific yields and conditions vary significantly based on the exact substrates, catalysts, ligands, and reaction parameters employed.## Reactivity and Mechanistic Investigations of this compound

The pyrazine ring, characterized by its two nitrogen atoms, is inherently electron-deficient, which influences its reactivity. The presence of two iodine atoms at the 2 and 3 positions of this compound further modifies this electronic profile, rendering it a unique substrate for various chemical transformations. This article explores the specific reactivity patterns of this compound, focusing on limitations in electrophilic aromatic substitution, its behavior in radical chemistry and potential aryne formation, and its utility in insertion reactions and functional group interconversions.

Reactivity and Mechanistic Investigations of 2,3 Diiodopyrazine

Electrophilic Aromatic Substitution Limitations and Alternatives

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, typically involving the replacement of a hydrogen atom on an aromatic ring by an electrophile. However, the pyrazine (B50134) core is significantly deactivated towards EAS due to the electron-withdrawing nature of its two nitrogen atoms ksu.edu.sa. This inherent electron deficiency is further amplified by the presence of two iodine substituents, which are also deactivating groups. Consequently, 2,3-diiodopyrazine is highly resistant to direct electrophilic attack. Reactions such as Friedel-Crafts alkylation and acylation, which are common EAS pathways, are known to fail on strongly deactivated aromatic systems, including those bearing multiple electron-withdrawing groups ucalgary.cachemistrysteps.com. The formation of the intermediate arenium ion (sigma complex) during EAS on this compound would be energetically unfavorable due to the destabilizing effect of the electron-deficient ring and the halogens.

Given these limitations, functionalization of the pyrazine ring in this compound is typically achieved through alternative strategies that exploit the reactivity of the carbon-iodine bonds, rather than direct electrophilic substitution on the ring carbons.

Radical Chemistry and Potential Aryne Intermediates of this compound

Radical Chemistry: The carbon-iodine bond is relatively weak and prone to homolytic cleavage, suggesting that this compound can participate in radical-mediated reactions. Radical reactions generally proceed via a chain mechanism involving initiation, propagation, and termination steps lumenlearning.comlibretexts.orglibretexts.orgmasterorganicchemistry.com. In the context of this compound, the C-I bond could serve as a site for initiation, generating pyrazinyl radicals. These radicals might then engage in propagation steps, such as hydrogen abstraction or addition to unsaturated systems. While the general principles of radical chemistry apply, specific documented applications of this compound in broad radical chemistry are less prevalent compared to its use in cross-coupling reactions. The stability of potential radical intermediates and the selectivity of radical attack would govern its behavior in such transformations.

Potential Aryne Intermediates: Arynes are highly reactive, transient intermediates characterized by a formal triple bond within an aromatic ring wikipedia.orgwiley-vch.de. Their generation typically requires specific conditions, such as strong bases or specialized precursors, to induce elimination and form the strained triple bond. While dihaloarenes can sometimes serve as precursors to arynes via dehydrohalogenation, the generation of aryne intermediates specifically from this compound is not extensively reported in the literature. The electron-deficient nature of the pyrazine ring and the presence of two iodine atoms might theoretically allow for the formation of a di-dehydropyrazine species under very specific, harsh conditions. However, research into heterocyclic arynes, such as pyridynes, highlights the complexity of their generation and trapping due to the electronic properties of the heterocycle wiley-vch.de. If formed, such an intermediate would be highly electrophilic and prone to cycloaddition or nucleophilic attack.

Insertion Reactions and Functional Group Interconversions

Insertion Reactions: In organometallic chemistry, insertion reactions involve the combination of two ligands on a metal center, often resulting in the formation of a new bond and a decrease in coordination number umb.edumugberiagangadharmahavidyalaya.ac.inwikipedia.orgilpi.com. For aryl halides such as this compound, a critical type of insertion is the oxidative addition of a metal catalyst, typically palladium or nickel, into the carbon-iodine bond. This step is foundational for many metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings vulcanchem.comwikipedia.org. In these reactions, the palladium catalyst inserts into a C-I bond of this compound, creating an organopalladium intermediate. This intermediate subsequently undergoes transmetallation and reductive elimination to form new carbon-carbon bonds, thereby functionalizing the pyrazine core.

Functional Group Interconversions (FGIs): The iodine atoms in this compound are excellent leaving groups and serve as versatile handles for a wide array of functional group interconversions, primarily through metal-catalyzed cross-coupling reactions. These reactions allow for the selective replacement of iodine atoms with diverse organic fragments, transforming the molecule into more complex and functionalized pyrazine derivatives.

Cross-Coupling Reactions: this compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters, in the presence of a palladium catalyst and a base, enables the introduction of aryl or vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper co-catalysts, facilitates the introduction of alkynyl substituents rsc.org.

Stille Coupling: Reaction with organostannanes provides another effective route for C-C bond formation vulcanchem.com.

Heck Reaction: Coupling with alkenes can also be achieved, leading to the formation of alkenyl-substituted pyrazines vulcanchem.com.

These coupling reactions can be performed sequentially or simultaneously, allowing for the selective introduction of one or two different substituents at the 2 and 3 positions.

Metal-Halogen Exchange: The carbon-iodine bonds can also undergo metal-halogen exchange reactions with organolithium or Grignard reagents. This process generates highly reactive organometallic pyrazine species that can subsequently react with various electrophiles, thereby broadening the scope of achievable functionalizations vulcanchem.com.

The ability to readily convert the C-I bonds into C-C or C-heteroatom bonds makes this compound a versatile building block for the synthesis of a wide range of pyrazine derivatives with tailored electronic and structural properties.

Compound Names Mentioned:

| Compound Name |

| This compound |

| Pyrazine |

| 2,3-Diiodopyridine |

| 3-Iodopyridine |

| 2-Chloro-3-iodopyridine |

| 2,6-Diiodopyrazine |

| 2,5-Diiodopyrazine |

| 2-Bromo-5-iodopyrazine |

| 2,5-Dibromopyrazine |

| Benzene |

| Toluene |

| Nitrobenzene |

| Aniline |

| Phenol |

| Acetanilide |

| 4-Nitroaniline |

| 1,3,5-Trimethylbenzene |

| Mesitylene |

| Ethyl fluoride |

| Boron trifluoride |

| 1,2,3-Triiodobenzene |

| Arylacetylene |

| Diphenylacetylene |

| Meta-terphenylacetylene |

| Methyl iodide |

Data Table: Representative Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Conditions (General) | Product Type (Example) | Yield Range |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) or Pd(II) catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) | Solvent (e.g., Toluene, Dioxane, THF), Heat (e.g., 80-110°C) | 2-Aryl/Vinyl-3-iodopyrazine, 2,3-Di(aryl/vinyl)pyrazine | Moderate to High |

| Sonogashira | Terminal Alkyne | Pd(0)/Pd(II) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Solvent (e.g., THF, DMF), Ambient to Moderate Temperature | 2-Alkynyl-3-iodopyrazine, 2,3-Di(alkynyl)pyrazine | Moderate to High |

| Stille | Organostannane | Pd(0) or Pd(II) catalyst | Solvent (e.g., Toluene, DMF), Heat | 2-Alkyl/Aryl/Vinyl-3-iodopyrazine, 2,3-Di(alkyl/aryl/vinyl)pyrazine | Moderate |

| Heck | Alkene | Pd(0) or Pd(II) catalyst, Base | Solvent (e.g., DMF, Acetonitrile), Heat | 2-Alkenyl-3-iodopyrazine | Moderate |

Note: Specific yields and conditions vary significantly based on the exact substrates, catalysts, ligands, and reaction parameters employed.

Applications of 2,3 Diiodopyrazine in Advanced Organic Synthesis

Utility as a Versatile Building Block for Complex Heterocyclic Structures

The presence of two iodine atoms on the pyrazine (B50134) ring makes 2,3-diiodopyrazine an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a versatile building block for constructing elaborate heterocyclic systems. Chemists have successfully employed this compound in several key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions.

The general applicability of these reactions allows for the introduction of a wide range of substituents onto the pyrazine core, including aryl, heteroaryl, alkynyl, and amino groups. The ability to perform these transformations sequentially, often with high regioselectivity, further enhances the compound's synthetic value, enabling the construction of unsymmetrically substituted pyrazines which are often challenging to synthesize through other methods.

Table 1: Key Cross-Coupling Reactions Utilizing this compound

| Reaction Type | Coupling Partner | Bond Formed | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C (sp²-sp²) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2,3-Di(hetero)arylpyrazine |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd catalyst, Cu(I) co-catalyst, Base | 2,3-Di(alkynyl)pyrazine |

| Stille | Organostannane | C-C | Pd catalyst | 2,3-Disubstituted pyrazine |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Ligand, Base | 2,3-Diaminopyrazine |

This table provides a generalized overview. Specific conditions can vary based on the substrates and desired products.

Synthesis of Fused Polycyclic Systems (e.g., Carbazoles, Quinoxalines, Dithiolene Ligands)

The difunctional nature of this compound makes it an ideal starting material for the synthesis of fused polycyclic systems, where the pyrazine ring is annulated with other cyclic structures. These fused systems are of significant interest in materials science and medicinal chemistry.

A notable application of this compound is in the synthesis of novel dithiolene ligands . For instance, the reaction of this compound with a zinc-thiolate complex, [Et₄N]₂[Zn(dmit)₂], in the presence of copper(I) oxide, serves as a key step in forming a proligand for gold bis(dithiolene) complexes. researchgate.net This demonstrates the utility of this compound in constructing complex, sulfur-containing heterocyclic systems with potential applications in conducting molecular materials. researchgate.net

While the direct synthesis of quinoxalines (benzopyrazines) and carbazoles from this compound is less commonly reported, its derivatives serve as precursors. For example, a 2,3-bis(alkynyl)pyrazine, synthesized via a double Sonogashira coupling from this compound, could theoretically undergo intramolecular cyclization reactions to form fused systems. The synthesis of pyrazino-fused carbazoles and carbolines often involves the functionalization of a pre-existing quinoxaline (B1680401) or pyridopyrazine scaffold, followed by cyclization. nih.gov The strategic introduction of appropriate functional groups onto the this compound core via cross-coupling can provide the necessary precursors for subsequent annulation reactions to build these complex polycyclic architectures.

Precursor for Oligomeric and Polymeric Pyrazine-Based Frameworks

The ability of this compound to undergo double cross-coupling reactions makes it a valuable monomer for the synthesis of pyrazine-based oligomers and polymers. These materials are investigated for their electronic, optical, and porous properties.

A prime example is the use of this compound in a Sonogashira coupling reaction with 2-ethynylpyridine (B158538) to synthesize 2,3-bis(pyridine-2-ylethynyl)pyrazine. researchgate.net This molecule can act as a ligand for metal centers, such as palladium(II), forming coordination complexes that can be considered the simplest repeating units of a coordination polymer. researchgate.net The extended π-system of such molecules, facilitated by the pyrazine and pyridine (B92270) rings connected by acetylenic linkers, is a key feature for potential applications in materials science.

Furthermore, the derivatization of pyrazine through monomers like 2,3,5,6-tetrakis(4-aminophenyl)pyrazine, which can be conceptually derived from tetra-functionalized pyrazines, allows for the construction of pyrazine-based Covalent Organic Frameworks (COFs). nih.gov These porous polymers exhibit potential for applications such as gas capture and storage. nih.gov While not a direct polymerization of this compound, this highlights the role of functionalized pyrazines, for which diiodopyrazine is a key precursor, in the development of advanced porous materials.

Rational Design and Synthesis of Functionalized Pyrazine Derivatives

A key aspect of the synthetic utility of this compound is the potential for regioselective functionalization. The two iodine atoms can, under carefully controlled conditions, react sequentially. This allows for the rational design and synthesis of unsymmetrically substituted 2,3-disubstituted pyrazines, which are valuable intermediates for more complex targets.

The principles of regioselective cross-coupling on polyhalogenated aromatic systems can be applied to this compound. The selectivity is often governed by a combination of steric and electronic factors of both the substrate and the incoming coupling partner, as well as the choice of catalyst and reaction conditions. For instance, in polyiodinated benzenes, Sonogashira couplings have been shown to occur with high regioselectivity at the less sterically hindered positions. This suggests that a stepwise Sonogashira coupling on this compound could be achieved, allowing for the introduction of two different alkynyl groups.

The ability to perform a selective mono-functionalization is crucial. This would yield a 2-iodo-3-substituted pyrazine, a versatile intermediate that can then undergo a second, different cross-coupling reaction at the remaining iodine position. This stepwise approach provides access to a vast chemical space of pyrazine derivatives that would be difficult to access through other synthetic routes. The rational design of these synthetic pathways can be aided by computational studies, such as the calculation of pKa values and reaction intermediates, to predict the most likely site of reaction.

Stereoselective and Regioselective Synthesis of Bioactive Scaffolds (excluding pharmacological activity)

The functionalized pyrazine derivatives synthesized from this compound can serve as scaffolds for the construction of complex, three-dimensional molecules, including those with potential bioactivity. The introduction of functional groups through regioselective cross-coupling reactions provides the handles necessary for subsequent stereoselective transformations.

For example, a pyrazine derivative bearing a carboxylic acid and an aryl group, prepared through a multi-step sequence originating from a dihalopyrazine, can be further elaborated. The functional groups on the pyrazine core and its substituents can direct subsequent reactions, allowing for the controlled installation of chiral centers. While the specific biological activities are beyond the scope of this article, the ability to construct such complex and stereochemically defined scaffolds is a testament to the versatility of this compound as a starting material in the synthesis of novel chemical entities. The development of regioselective functionalization methods for dihalopyridines and related azines provides a roadmap for achieving similar control in the pyrazine series, enabling the synthesis of orthogonally functionalized building blocks for complex molecule synthesis.

Coordination Chemistry of 2,3 Diiodopyrazine and Derived Ligands

Synthesis and Structural Elucidation of Metal Complexes

The utility of 2,3-diiodopyrazine in creating sophisticated ligands is demonstrated by its role in the synthesis of dithiole-2-thione and subsequent dithiolene derivatives. A key synthetic pathway involves the reaction of this compound with a zinc-dithiolene complex precursor, such as [Et4N]2[Zn(dmit)2], in the presence of copper(I) oxide (Cu2O). This reaction yields dithiole-2-thione 1 in approximately 63% yield rsc.org. Further transformation of dithiole-2-thione 1 via trans-chalcogenation with mercury(II) acetate (B1210297) (Hg(OAc)2) affords proligand 2 in a high yield of 94% rsc.org. These proligands are then utilized in the formation of metal complexes, particularly with gold and nickel, leading to dithiolene complexes that incorporate the pyrazine (B50134) framework.

Table 1: Synthesis of Ligand Precursors from this compound

| Reactant | Reagent(s) | Product | Yield | Source |

| This compound | [Et4N]2[Zn(dmit)2], Cu2O | Dithiole-2-thione 1 | 63% | rsc.org |

| Dithiole-2-thione 1 | Hg(OAc)2 (Trans-chalcogenation) | Proligand 2 | 94% | rsc.org |

Electronic and Magnetic Properties of Pyrazine-Coordinated Metal Systems

The incorporation of pyrazine moieties into dithiolene ligands, derived from precursors like this compound, can impart significant electronic properties to the resulting metal complexes. For instance, spectroelectrochemical studies on a gold complex, [Ph4P][Au(pzdtdt)2], which features a pyrazine-dithiolene ligand system, revealed the appearance of a low-energy Near-Infrared (NIR) absorption band at 1410 nm upon oxidation rsc.org. This observation is characteristic of radical species and indicates the presence of delocalized electronic states and significant electronic communication within the complex. Electrochemical studies, including cyclic voltammetry, are often employed to characterize the redox behavior of these systems, revealing accessible oxidation and reduction potentials that are crucial for their potential applications in electrochemistry and materials science rsc.orgnih.gov. While specific magnetic susceptibility data for complexes directly derived from this compound were not detailed in the provided literature, the electronic delocalization observed suggests potential for interesting magnetic phenomena in related systems.

Table 2: Electronic Properties of a Derived Gold Complex

| Complex | Observation upon Oxidation | Wavelength | Characteristic Behavior | Source |

| [Ph4P][Au(pzdtdt)2] | Appearance of low-energy NIR absorption band | 1410 nm | Radical complex | rsc.org |

Catalytic Performance of this compound-Derived Metal Complexes

Specific reports detailing the catalytic performance of metal complexes directly derived from this compound were not found within the provided search results. However, the broader field of coordination chemistry highlights the significant catalytic roles played by metal complexes featuring pyrazine and related nitrogen-containing heterocyclic ligands. These complexes have demonstrated efficacy in various organic transformations, including C-H activation, polymerization, oxidation reactions rsc.org, and dehydrosilylation researchgate.net. Ligands based on pyrazine frameworks can influence the electronic and steric environment around the metal center, tuning its catalytic activity and selectivity. Therefore, while direct evidence for this compound derivatives is lacking, their structural motifs suggest potential for future exploration in catalytic applications.

Applications in Supramolecular Chemistry and Metal-Organic Frameworks

The unique structural and electronic characteristics of ligands derived from this compound, particularly those featuring fused pyrazine-dithiolene systems, open avenues for applications in supramolecular chemistry and the construction of Metal-Organic Frameworks (MOFs). Complexes incorporating such fused N-aromatic dithiolene ligands have been reported to coordinate with other metal ions, facilitating the formation of MOFs rsc.org. MOFs are crystalline porous materials with diverse applications, including gas storage, separation, and catalysis, owing to their high surface areas and tunable structures researchgate.netfrontiersin.orgnih.gov. The ability of these derived ligands to act as building blocks for extended networks underscores the potential of this compound as a starting material for advanced functional materials. Related pyrazine derivatives have also been employed in supramolecular assemblies, further emphasizing the versatility of the pyrazine scaffold in constructing complex molecular architectures frontiersin.org.

Compound List:

this compound

[Et4N]2[Zn(dmit)2]

Dithiole-2-thione 1

Proligand 2

[Ph4P][Au(pzdtdt)2]

Gold dithiolene complexes

Nickel dithiolene complexes

Materials Science and Engineering Applications of 2,3 Diiodopyrazine Derivatives

Development of Organic Semiconductors and Molecular Conductors

The quest for high-performance organic semiconductors has led researchers to explore a diverse range of molecular architectures. Pyrazine-containing polymers, in particular, have garnered attention for their potential in electronic applications. The electron-deficient nature of the pyrazine (B50134) ring makes it an excellent component for n-type organic semiconductors, which are essential for the fabrication of complementary circuits.

The synthesis of such materials often relies on palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions. These methods allow for the precise construction of conjugated polymers where the pyrazine unit is strategically incorporated into the polymer backbone. For instance, the Stille cross-coupling of distannylated pyrazines with diiododiketopyrazines has been shown to produce polymers in good yields. The choice of catalyst system is critical, with Pd(PPh₃)₂Cl₂–CuI in a THF–NMP mixture being an effective combination for the polymerization of pyrazine monomers nih.gov.

While direct examples of 2,3-diiodopyrazine in the synthesis of organic semiconductors are not extensively documented in the provided search results, the reactivity of the carbon-iodine bonds makes it an ideal candidate for these coupling reactions. The iodine atoms serve as excellent leaving groups, facilitating the formation of carbon-carbon bonds with various organometallic reagents. This reactivity opens up a vast design space for creating novel pyrazine-based conjugated polymers with tailored electronic properties suitable for applications in organic field-effect transistors (OFETs) and other electronic devices.

Optoelectronic Materials Engineering

The unique photophysical properties of pyrazine-containing polymers make them highly suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of heteroaromatic rings like pyrazine into poly(p-phenylenevinylene) (PPV) polymers has been shown to significantly modify their photophysical and electronic properties nih.gov.

The electron-withdrawing character of the pyrazine moiety can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This tuning of the electronic band gap is crucial for controlling the color of light emission in OLEDs and for optimizing the efficiency of charge separation in OPVs. For example, the introduction of a pyrazine unit into the main conjugated system of a PPV can lead to a red shift in both the absorption and emission spectra, indicating an increase in the effective conjugation length nih.gov.

Copolymers containing fluorene and di-2-thienyl-2,1,3-benzothiadiazole units, which share structural similarities with potential pyrazine-based systems, have demonstrated red emission and good thermal stability, highlighting their potential for optoelectronic applications nih.gov. The synthesis of such copolymers often involves Suzuki polymerization, a versatile method for creating well-defined polymer architectures nih.govthieme-connect.de. The use of this compound as a monomer in such polymerizations could lead to the development of novel materials with enhanced performance in optoelectronic devices.

Design and Synthesis of Photoactive and Electroactive Materials

The development of photoactive and electroactive materials is at the forefront of research in areas such as energy conversion, sensing, and electronics. Pyrazine derivatives are attractive building blocks for these materials due to their inherent electronic properties and their ability to participate in the formation of extended π-conjugated systems.

Photoactive Materials: The incorporation of pyrazine units into conjugated polymers can lead to materials with interesting photophysical properties, including fluorescence and photoinduced electron transfer. These properties are essential for applications in light-harvesting systems, photodetectors, and fluorescent sensors. The synthesis of donor-acceptor copolymers, where pyrazine can act as the acceptor unit, allows for the tuning of the material's absorption and emission characteristics rsc.orgresearchgate.net.

Electroactive Materials: Electroactive polymers, which can change their properties in response to an electrical stimulus, are crucial for applications in actuators, sensors, and electrochromic devices. The electrochemical polymerization of monomers containing pyrazine moieties is a viable route to produce thin films of these materials mdpi.com. The redox activity of the pyrazine ring can contribute to the electroactive behavior of the resulting polymer. The electrochemical properties of these polymers, such as their oxidation and reduction potentials, can be tailored by modifying the polymer structure nih.gov.

Fabrication of Advanced Functional Polymers and Ladder Polymers

The versatility of this compound as a monomer extends to the fabrication of advanced functional polymers with complex architectures, including ladder polymers. Ladder polymers, which consist of two parallel polymer chains linked by covalent bonds, exhibit exceptional thermal stability and rigidity.

The synthesis of ladder polymers can be challenging, but methods such as the Diels-Alder reaction offer a pathway to these unique structures. While direct evidence of this compound in Diels-Alder polymerizations was not found in the search results, the diene-like character of the pyrazine ring suggests its potential as a monomer in such reactions. Photoredox catalysis has emerged as a mild and efficient method for conducting Diels-Alder polymerizations to create ladder polymers with sp³ backbones rsc.org.

Furthermore, palladium-catalyzed cross-coupling reactions provide a powerful tool for the synthesis of a wide range of functional polymers. By carefully selecting the co-monomers, polymers with specific functionalities, such as side chains for post-polymerization modification, can be prepared nih.gov. The reactive nature of the C-I bonds in this compound makes it a valuable precursor for introducing pyrazine units into diverse polymer backbones, leading to materials with tailored properties for specific applications.

Integration into Composite Materials and Nanostructures

The unique properties of this compound derivatives also make them attractive for integration into composite materials and the fabrication of nanostructures.

Composite Materials: By incorporating pyrazine-based polymers into a matrix of another material, it is possible to create composites with enhanced properties. For example, the inclusion of a conductive pyrazine polymer could impart electrical conductivity to an insulating matrix. Metal-organic frameworks (MOFs), which are crystalline porous materials, can serve as precursors for the synthesis of advanced catalytic materials researchgate.netmdpi.com. While not directly demonstrated for this compound, its di-topic nature makes it a potential building block for the organic linkers in MOFs rsc.orgresearchgate.net.

Nanostructures: The self-assembly of molecules is a powerful bottom-up approach for the creation of well-defined nanostructures. While specific examples involving this compound are not detailed, the synthesis of functionalized nanoparticles is a rapidly developing field nih.govnih.govresearchgate.netresearchgate.net. Pyrazine-containing molecules could be designed to self-assemble into various nanostructures, such as nanofibers or nanorods, driven by intermolecular interactions. Furthermore, the surface of nanoparticles can be functionalized with pyrazine-containing ligands to impart specific properties, such as targeting capabilities in biomedical applications or enhanced catalytic activity.

Theoretical and Computational Chemistry Studies on 2,3 Diiodopyrazine

Quantum Chemical Investigations of Electronic Structure (e.g., HOMO/LUMO analysis)

There are no specific published quantum chemical investigations detailing the electronic structure, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analyses, for 2,3-diiodopyrazine.

However, general computational studies on halopyrazines have been conducted. For instance, Density Functional Theory (DFT) has been used to calculate vertical electron affinities for monohalogenated pyrazines (chloropyrazine and bromopyrazine). uniba.skmostwiedzy.pl These studies explore how halogen substituents affect the electronic properties of the pyrazine (B50134) ring. uniba.skmostwiedzy.pl Such calculations typically show that the presence of halogens influences the energies of the frontier molecular orbitals. For dihalopyrazines, it is expected that the two iodine atoms in this compound would significantly lower the LUMO energy due to their electron-withdrawing inductive effects and the presence of low-lying σ* orbitals associated with the C-I bonds. This would likely result in a smaller HOMO-LUMO gap compared to unsubstituted pyrazine, suggesting higher chemical reactivity and susceptibility to nucleophilic attack. Theoretical studies on other pyrazine derivatives have utilized DFT methods like B3LYP to determine electronic properties, which could be applied to this compound in future research. core.ac.uk

Hypothetical Data Table Based on General Principles (for illustrative purposes only, not based on actual published data for this compound):

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| Pyrazine | -9.8 | -0.5 | 9.3 | DFT/B3LYP |

| 2-Chloropyrazine | -9.9 | -1.0 | 8.9 | DFT/B3LYP |

| 2,3-Dichloropyrazine | -10.0 | -1.5 | 8.5 | DFT/B3LYP |

| This compound | Data Not Available | Data Not Available | Data Not Available | Not Studied |

Computational Elucidation of Reaction Mechanisms and Transition States

Specific computational studies elucidating reaction mechanisms and identifying transition states involving this compound are absent from the scientific literature. Research in this area typically involves using computational methods to map potential energy surfaces for reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

For related halopyrazines, computational chemistry is a powerful tool to understand reaction pathways. For example, in tele-substitution reactions of 5-halo-1,2,4-triazolo[4,3-a]pyrazines, computational studies could help rationalize why bulkier halogens like iodine favor this pathway over direct ipso-substitution. Such studies would involve locating the transition states for competing pathways and comparing their activation energies. While these studies provide a template for potential research, no such detailed mechanistic investigation has been published for this compound.

Prediction of Reactivity and Selectivity in Organic Transformations

No dedicated computational studies predicting the reactivity and selectivity of this compound in organic transformations have been published. The reactivity of halopyrazines is generally understood in the context of their electron-deficient nature, making them substrates for nucleophilic aromatic substitution. The two iodine atoms in this compound are expected to activate the pyrazine ring towards such substitutions.

Computational methods, particularly DFT, could be used to predict the regioselectivity of these reactions. By calculating the energies of possible intermediates and transition states for nucleophilic attack at different positions, one could predict the most likely site of reaction. Furthermore, the lability of the carbon-iodine bond makes this compound a potential candidate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). Computational chemistry could predict the relative reactivity of the two C-I bonds and guide the selective synthesis of mono- or disubstituted products. However, such predictive studies for this compound have not been reported.

Analysis of Intermolecular Interactions and Solid-State Arrangements

There is no published research that provides a computational analysis of the intermolecular interactions and solid-state arrangement specifically for this compound. The analysis of crystal packing and intermolecular forces is crucial for understanding the properties of solid materials.

In crystals of related halogenated compounds, halogen bonding (C-I···N or C-I···I) is a significant directional interaction that can influence the crystal packing. Computational techniques such as DFT with dispersion corrections, analysis of the molecular electrostatic potential (MEP), and Quantum Theory of Atoms in Molecules (QTAIM) are standard methods to characterize and quantify these non-covalent interactions. These methods could reveal the presence and strength of halogen bonds, π-π stacking, and other weak interactions that would dictate the solid-state architecture of this compound. While the crystal structures of some complex pyrazine derivatives have been analyzed, a detailed computational study on the solid state of this compound is not available. rsc.org

Potential Intermolecular Interactions in Solid this compound (Hypothetical):

| Interaction Type | Description | Potential Role in Crystal Packing |

|---|---|---|

| Halogen Bonding (I···N) | Interaction between the electrophilic region (σ-hole) on the iodine atom and the lone pair of a nitrogen atom on an adjacent molecule. | Formation of linear chains or tapes. |

| Halogen Bonding (I···I) | Interaction between the electrophilic region of one iodine and the nucleophilic equatorial region of another. | Stabilization of layered structures. |

| π-π Stacking | Attractive interaction between the aromatic pyrazine rings of adjacent molecules. | Contributes to the overall cohesive energy and formation of stacked columns. |

| C-H···N Hydrogen Bonding | Weak hydrogen bond between a pyrazine C-H and a nitrogen atom of a neighboring molecule. | Directional interaction contributing to the 3D network. |

Force Field Development and Molecular Dynamics Simulations of Pyrazine Systems

Specific force field parameters for this compound have not been developed or published. Similarly, no molecular dynamics (MD) simulations focused on this compound are available in the literature.

Force field development is essential for conducting large-scale MD simulations to study the dynamic behavior of molecules in condensed phases. mdpi.comrsc.org The parameterization process for a novel molecule like this compound would involve obtaining quantum mechanical data for its geometry, vibrational frequencies, and partial charges, and then fitting these to the functional forms of a classical force field. mdpi.com The inclusion of iodine, particularly its ability to form halogen bonds, would require special considerations, possibly through the use of extra points of charge (virtual sites) to model the anisotropic charge distribution known as the σ-hole. nih.gov

MD simulations of pyrazine-containing systems have been performed in various contexts, such as studying drug-receptor interactions or the behavior of materials. mdpi.commdpi.com Once parameterized, MD simulations of this compound could be used to study its solvation properties, diffusion in different media, or its interaction with biological macromolecules. However, this foundational parameterization work has not yet been reported.

Future Directions and Emerging Research Frontiers

Exploration of Unconventional Synthetic Methodologies

The synthesis of 2,3-diiodopyrazine and its derivatives can be advanced through the exploration of unconventional methodologies that offer improved efficiency, selectivity, and sustainability. Current approaches often rely on established cross-coupling reactions and metal-halogen exchange ontosight.aivulcanchem.com. Future research could focus on:

C-H Activation Strategies: Developing direct C-H iodination methods for pyrazine (B50134) precursors could bypass multi-step syntheses, offering more atom-economical routes. This would involve exploring novel catalytic systems, potentially using transition metals or photoredox catalysis, to achieve regioselective iodination at the 2 and 3 positions.

Flow Chemistry: Implementing continuous flow synthesis could enhance reaction control, safety, and scalability for this compound production. This approach allows for precise management of reaction parameters such as temperature, pressure, and residence time, which can be crucial for handling sensitive intermediates or exothermic reactions.

Electrochemical Synthesis: Investigating electrochemical methods for iodination could offer greener synthetic pathways, reducing the need for stoichiometric oxidants and potentially enabling milder reaction conditions.

Biocatalysis: Exploring enzymatic approaches for selective halogenation or functionalization of pyrazine rings, although nascent, could represent a highly sustainable and selective future direction.

Expansion into Novel Areas of Materials Science

The inherent electronic properties of the pyrazine ring, coupled with the reactivity of the iodine substituents, position this compound as a promising building block for next-generation materials. Beyond its current use in organic semiconductors and conductive materials ontosight.aivulcanchem.comrsc.org, future research could target:

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): this compound could serve as a rigid linker or node in the construction of porous materials like COFs and MOFs. These materials have applications in gas storage, catalysis, and sensing, and the incorporation of the diiodopyrazine unit could introduce unique electronic or catalytic functionalities.

Thermoelectric Materials: The development of organic thermoelectric materials, which convert heat energy into electrical energy, is an active area. The π-conjugated system of pyrazine derivatives, potentially enhanced by heavy atoms like iodine, could be explored for their thermoelectric properties.

Sensors: Functionalized this compound derivatives could be designed as chemosensors or biosensors. The pyrazine nitrogen atoms can act as coordination sites, and the iodine atoms can be further functionalized to create recognition elements for specific analytes.

Advanced Polymers: Beyond ladder polymers rsc.org, this compound could be incorporated into various polymer architectures, such as conjugated polymers for organic electronics, or as cross-linking agents to impart specific thermal or mechanical properties to polymer matrices.

Integration with Machine Learning and Artificial Intelligence for Compound Design

The application of machine learning (ML) and artificial intelligence (AI) offers a powerful paradigm shift in the discovery and design of novel compounds and materials researchgate.netsmu.edu.sgacs.orgarxiv.org. For this compound, AI/ML can be leveraged to:

Predict Reactivity and Synthesis Outcomes: ML models can be trained on existing reaction data to predict the success of new synthetic routes or the regioselectivity of functionalization reactions involving this compound.

Accelerate Materials Discovery: AI algorithms can screen vast virtual libraries of pyrazine derivatives, predicting their electronic, optical, and thermal properties for specific material applications (e.g., organic photovoltaics, OLEDs). This can significantly accelerate the discovery of new functional materials based on the this compound core.

Optimize Molecular Design: AI-driven inverse design approaches can be used to generate molecular structures with desired properties, starting from target specifications. This could lead to the design of novel pyrazine-based molecules tailored for specific applications in pharmaceuticals or materials science.

Automate Experimental Design: ML can guide experimental planning by identifying the most informative experiments to conduct, optimizing resource allocation in research and development.

Advanced Spectroscopic and Structural Characterization Techniques for Research

A deeper understanding of this compound's behavior, electronic structure, and interactions requires the application of advanced spectroscopic and structural characterization techniques sustainability-directory.comresearchgate.netmdpi.comhasetri.comuctm.edu. Future research could benefit from:

In-situ Spectroscopy: Employing techniques like in-situ NMR or Raman spectroscopy during reactions involving this compound can provide real-time insights into reaction mechanisms, intermediate formation, and catalyst behavior.

Solid-State NMR: For crystalline materials or polymers incorporating the diiodopyrazine unit, solid-state NMR can elucidate structural details, molecular dynamics, and intermolecular interactions that are not accessible through solution-state NMR.

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques, coupled with fragmentation analysis, can aid in the precise identification and structural elucidation of complex derivatives synthesized from this compound.

X-ray Scattering and Diffraction: Techniques such as Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) can provide information on the morphology and ordering of polymers or supramolecular assemblies containing this compound. Single-crystal X-ray diffraction remains the gold standard for definitive structural determination of new derivatives.

Terahertz Spectroscopy: This technique probes low-frequency vibrational modes and can be sensitive to intermolecular interactions and crystal packing, offering unique insights into the solid-state properties of materials derived from this compound.

Interdisciplinary Research Synergies with Related Chemical Disciplines

The versatility of this compound lends itself to integration with various chemical disciplines, fostering interdisciplinary research mdpi.comtandfonline.comnovonordiskfonden.dkscientifyresearch.orgnovonordiskfonden.dkresearchgate.net. Potential areas include:

Chemical Biology and Medicinal Chemistry: Derivatives of this compound could be explored as probes for biological systems, imaging agents, or as scaffolds for drug discovery, building upon the known biological activities of pyrazines ontosight.aimdpi.com. The iodine atoms offer handles for bioconjugation or for tuning pharmacokinetic properties.

Supramolecular Chemistry: The pyrazine nitrogen atoms can participate in hydrogen bonding and coordination interactions, while the iodine atoms can engage in halogen bonding. This dual capability makes this compound a potential building block for designing self-assembling systems, host-guest complexes, and functional supramolecular architectures.

Environmental Chemistry: Functionalized pyrazines are being investigated for applications in environmental remediation, such as the adsorption of pollutants or as components in catalytic systems for degradation of contaminants. Derivatives of this compound could be explored for similar applications, leveraging their specific chemical properties.

Catalysis: The pyrazine ring can act as a ligand in organometallic catalysis. Further research could explore the use of this compound derivatives as ligands in novel catalytic systems, potentially influencing catalyst activity, selectivity, and stability.

By pursuing these avenues, future research on this compound promises to unlock new frontiers in chemical synthesis, materials science, and interdisciplinary applications, contributing to advancements in various scientific and technological fields.

Compound List:

this compound

Pyrazine

2,3-Dichloro-5-iodopyridine

5-Chloro-6-hydroxynicotinic acid

2,5-Diiodopyrazine

2,6-Diiodopyrazine

2,3-Diiodopyridine

2-Chloro-3,4-diiodopyridine

2,5-Diiodopyridine

Thieno[3,4-b]pyrazine

N,N-bis(4-(hexylthio)phenyl)aniline

Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)-

2-Bromothiophene

2-Bromo-6-iodopyridine

2,6-Dibromopyridine

2,6-Diethynylpyridine

5-Bromo-2-thiophenyl

Favipiravir

AKN-028

Botryllazine

Ritterazine B

Halogenated pyrazines

Halopyridines

Iodine monochloride

Dicyanopyrazine (DPZ)

Halogenated imidazole (B134444)

Halogenated chalcones

Dithiolene ligands

Gold bis(dithiolene) radical

Non-fullerene acceptors (NFAs)

Pentafluoropyridine (PFP)

Halogenated phenylpyridines

Halogenated indeno[1,2-b]pyrazine-2,3-dicarbonitrile

Q & A

Q. What spectroscopic and crystallographic methods are critical for characterizing 2,3-diiodopyrazine-derived coordination complexes?

Single-crystal X-ray diffraction is essential for determining the geometry of coordination complexes. For example, Pd(II) complexes synthesized from this compound exhibit square-planar coordination with N-Pd-N and Cl-Pd-Cl bond angles close to 180°, confirming trans-spanning ligand behavior . Additional techniques like NMR and IR spectroscopy are used to confirm ligand binding and purity.

Q. In which cross-coupling reactions is this compound commonly employed, and what catalysts are used?

this compound serves as a substrate in Sonogashira and Ullman couplings. For instance, it reacts with 2-ethynylpyridine via Sonogashira coupling (using Pd/Cu catalysts) to form bis-pyridylethynyl ligands . Ullman coupling with amines (e.g., (1R,2R)-dimethylcyclohexanediamine) under CuI catalysis at 110°C enables modular ligand synthesis for kinase inhibitors .

Q. What are the typical applications of this compound in medicinal chemistry?

It is a key intermediate in synthesizing kinase inhibitors (e.g., CSNK2A inhibitors) and heterocyclic ligands. The diiodo substitution facilitates regioselective cross-coupling, enabling structural diversification in bioactive molecules .

Advanced Research Questions

Q. How do steric and electronic factors influence the coordination geometry of this compound-derived ligands?

The rigid pyrazine core and iodine substituents enforce trans-spanning behavior, as observed in Pd(II) complexes where N-Pd-N angles approach 180° . Electronic effects from pyridyl or aryl substituents modulate metal-ligand bond strengths, which can be analyzed via DFT calculations or UV-Vis spectroscopy .

Q. How can conflicting reaction yields in diiodopyrazine-mediated couplings be systematically addressed?

Optimizing catalyst systems (e.g., Pd vs. Cu), solvent polarity, and temperature is critical. For example, Ullman coupling yields improved from 13% to 31% by adjusting ligand ratios and reaction time . Competing side reactions (e.g., dehalogenation) should be monitored via LC-MS or TLC.

Q. What strategies enhance the biological activity of this compound-containing heterocycles?

Rational design involves substituting iodine with electron-withdrawing groups (e.g., carboxylates) or π-conjugated systems to improve target binding. In kinase inhibitors, introducing indole or carboxyphenyl moieties via Suzuki coupling enhances selectivity and potency .

Q. How does diiodo substitution on pyrazine impact electronic properties in ligand design?

The electron-deficient nature of this compound stabilizes low oxidation states in transition metals (e.g., Pd(II), Au(III)). Comparative studies with mono-iodo or dibromo analogs reveal higher oxidative stability and slower ligand substitution kinetics, critical for catalytic applications .

Methodological Considerations

- Synthetic Protocols : Sonogashira coupling requires anhydrous conditions and degassed solvents to prevent catalyst poisoning .

- Yield Optimization : Pre-activation of Pd catalysts (e.g., Pd(CH₃CN)₂Cl₂) improves reactivity in coordination chemistry .

- Structural Analysis : High-resolution X-ray crystallography (e.g., synchrotron sources) resolves subtle bond-angle variations in metal complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.